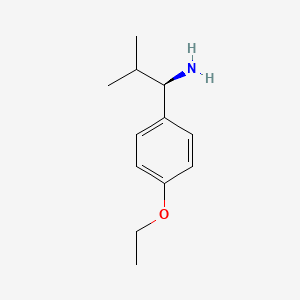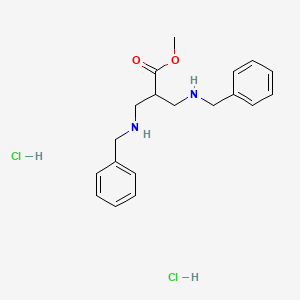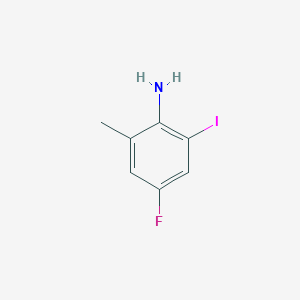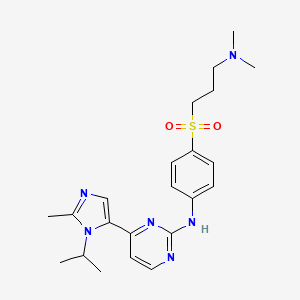
2-Chloro-3,5-diethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-diethoxyphenol is an organic compound characterized by the presence of a chloro group and two ethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-diethoxyphenol typically involves the chlorination of 3,5-diethoxyphenol. This can be achieved through the reaction of 3,5-diethoxyphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to prevent over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3,5-diethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3,5-diethoxyphenol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3,5-diethoxyphenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3,5-diethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,5-diethoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethoxy groups can influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4,5-dimethylphenol
- 3,5-Dichloro-2-ethoxyphenol
- 2-Chloro-3,5-dimethoxyphenol
Comparison: 2-Chloro-3,5-diethoxyphenol is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, stability, and potential applications. For example, the ethoxy groups may enhance solubility in organic solvents, while the chloro group can provide sites for further chemical modification.
Propriétés
Numéro CAS |
90875-96-0 |
|---|---|
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
2-chloro-3,5-diethoxyphenol |
InChI |
InChI=1S/C10H13ClO3/c1-3-13-7-5-8(12)10(11)9(6-7)14-4-2/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
LWXZWKVNFUWRTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)OCC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)


![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)









